molecular formula C7H5ClN2O2S B1394444 Imidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 499770-78-4

Imidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No. B1394444
CAS RN: 499770-78-4
M. Wt: 216.65 g/mol
InChI Key: YUTXXNKKOHPXOL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 499770-78-4 . It has a molecular weight of 216.65 and its IUPAC name is imidazo [1,2-a]pyridine-3-sulfonyl chloride . The compound is typically stored at room temperature and is available in solid form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including Imidazo[1,2-a]pyridine-3-sulfonyl chloride, often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A protocol has been developed to functionalize the C-3 position of imidazo [1,2-a]pyridine through a three-component, decarboxylation reaction .


Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridine-3-sulfonyl chloride is 1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are often synthesized through the condensation of 2-aminopyridine with various substrates . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-3-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 216.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

Imidazo[1,2-a]pyridine-3-sulfonyl chloride is considered hazardous. It can cause severe skin burns and eye damage . It is also classified as having specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

While specific future directions for Imidazo[1,2-a]pyridine-3-sulfonyl chloride were not found in the search results, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is a topic of ongoing research . These efforts aim to improve the ecological impact of the classical schemes .

properties

IUPAC Name

imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-5-9-6-3-1-2-4-10(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTXXNKKOHPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693208
Record name Imidazo[1,2-a]pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-3-sulfonyl chloride

CAS RN

499770-78-4
Record name Imidazo[1,2-a]pyridine-3-sulfonyl chloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine-3-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID90693208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-3-sulfonyl chloride
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Synthesis routes and methods

Procedure details

The product from Step 1 (0.10 g, 0.5 mmol) was treated with phosphorus oxychloride (3 mL) and heated to reflux overnight. The reaction mixture was cooled to RT and treated with DCM (50 mL), poured into ice-water (100 mL), and then extracted with DCM (4×100 mL). The organic layers were combined and dried (Na2SO4), filtered, and concentrated to dryness under vacuum to give the title compound (0.10 g). 1H NMR (DMSO-d6) δ 8.87 (m, 1 H), 8.25 (s, 1 H), 7.98 (m, 2 H), 7.57 (m, 1 H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imidazo[1,2-a]pyridine-3-sulfonyl chloride
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Reactant of Route 6
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